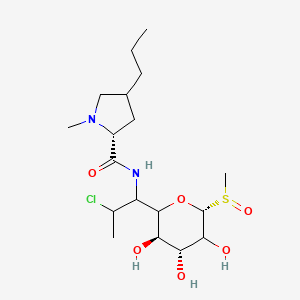
7(S)-Chloro-7-deoxylincomycin Sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clindamycin Sulfoxide is a metabolite of Clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, including those caused by anaerobic bacteria, streptococci, staphylococci, and pneumococci . Clindamycin Sulfoxide is formed through the oxidation of Clindamycin and retains some of the antibiotic properties of its parent compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Clindamycin Sulfoxide is synthesized through the oxidation of Clindamycin. This process is typically mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . The oxidation reaction involves the addition of an oxygen atom to the sulfur atom in Clindamycin, converting it to Clindamycin Sulfoxide .
Industrial Production Methods: Industrial production of Clindamycin Sulfoxide involves the controlled oxidation of Clindamycin using chemical oxidizing agents or biocatalysts. The reaction conditions are optimized to achieve high yield and purity of the product. Common oxidizing agents used include hydrogen peroxide and peracids .
Análisis De Reacciones Químicas
Types of Reactions: Clindamycin Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert Clindamycin Sulfoxide to Clindamycin Sulfone.
Reduction: Clindamycin Sulfoxide can be reduced back to Clindamycin under specific conditions.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like thiols and amines.
Major Products:
Oxidation: Clindamycin Sulfone.
Reduction: Clindamycin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Clindamycin Sulfoxide has several applications in scientific research:
Mecanismo De Acción
Clindamycin Sulfoxide exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, interfering with the transpeptidation reaction and inhibiting early chain elongation . This disruption in protein synthesis leads to changes in the bacterial cell wall, decreasing adherence to host cells and increasing intracellular killing of bacteria .
Comparación Con Compuestos Similares
Lincomycin: The parent compound from which Clindamycin is derived.
Clindamycin Sulfone: A further oxidized form of Clindamycin Sulfoxide.
N-desmethylclindamycin: Another metabolite of Clindamycin.
Uniqueness: Clindamycin Sulfoxide is unique due to its specific oxidation state and its role as an intermediate in the metabolic pathway of Clindamycin. It retains some antibiotic properties and is crucial for understanding the pharmacokinetics and metabolism of Clindamycin .
Propiedades
Fórmula molecular |
C18H33ClN2O6S |
|---|---|
Peso molecular |
441.0 g/mol |
Nombre IUPAC |
(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H33ClN2O6S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9?,10?,11-,12?,13-,14-,15?,16?,18-,28?/m1/s1 |
Clave InChI |
XSLGFIQRVCXUEU-ZUYQSJOLSA-N |
SMILES isomérico |
CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)S(=O)C)O)O)O)C(C)Cl |
SMILES canónico |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


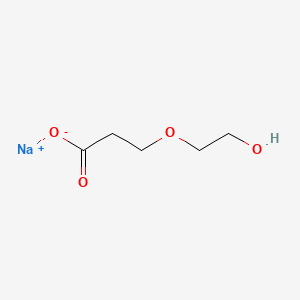
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
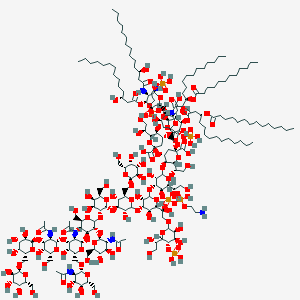
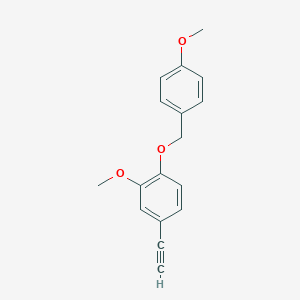
![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
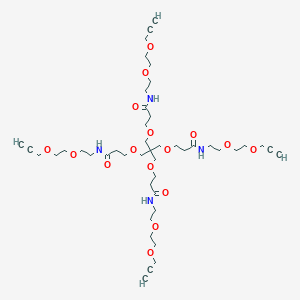
![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
